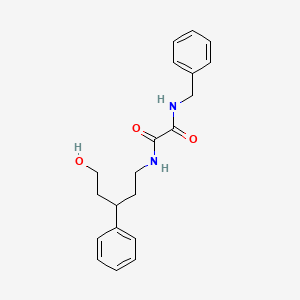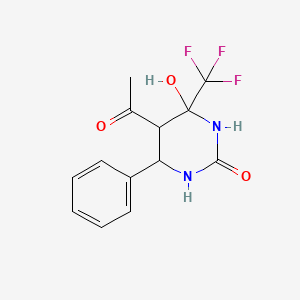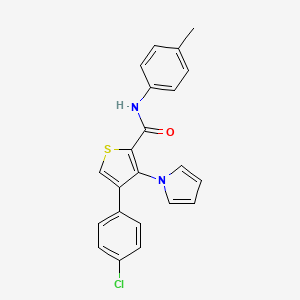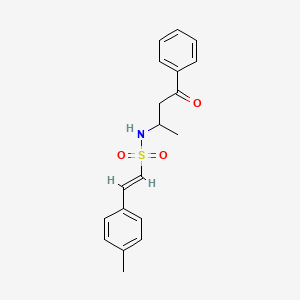
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a novel compound that has gained significant attention in the scientific research community. This compound is a derivative of oxalamide, which is known for its diverse biological activities. This compound has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity.
Mécanisme D'action
The mechanism of action of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with various cellular targets, including enzymes and receptors. In cancer treatment, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In neuroprotection, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuroprotection, this compound has been shown to reduce oxidative stress and neuroinflammation. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has various advantages and limitations for lab experiments. One advantage is that this compound has demonstrated promising results in various scientific research applications. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder further research on this compound.
Orientations Futures
There are many future directions for the research on N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide. One direction is to further investigate the mechanism of action of this compound. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Furthermore, research could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves the reaction of 5-hydroxy-3-phenylpentanoic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzyl-1,2-diaminoethane to form the desired product. The reaction scheme is shown below:
Applications De Recherche Scientifique
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has shown promising results in various scientific research applications. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
N'-benzyl-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-14-12-18(17-9-5-2-6-10-17)11-13-21-19(24)20(25)22-15-16-7-3-1-4-8-16/h1-10,18,23H,11-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMYKZBFIWPPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)
![2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2983949.png)
![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)

![1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide](/img/structure/B2983958.png)

![N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2983961.png)
![4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide](/img/structure/B2983963.png)
![N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2983966.png)
![3-[(2-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983967.png)
![N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2983969.png)
![(E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2983970.png)